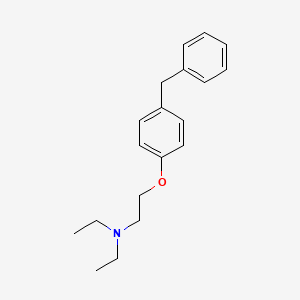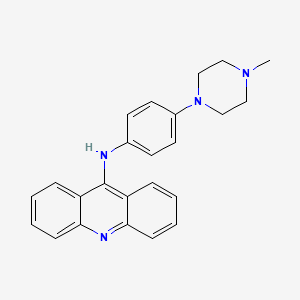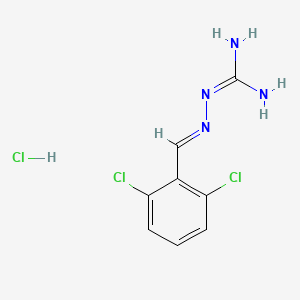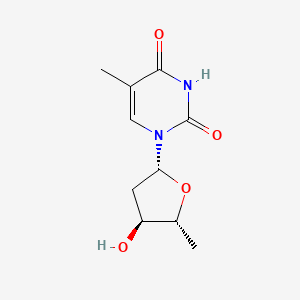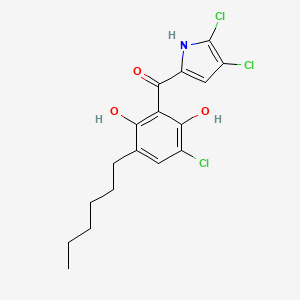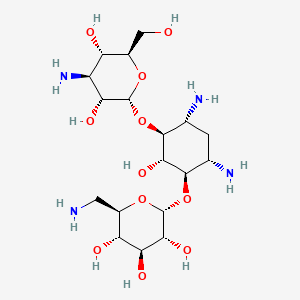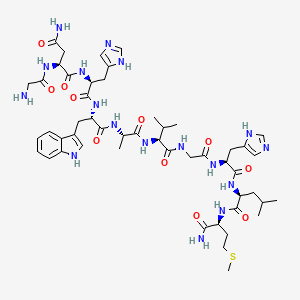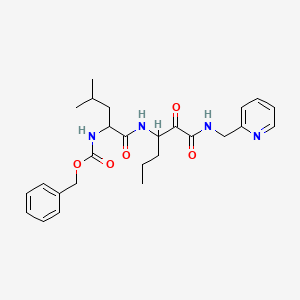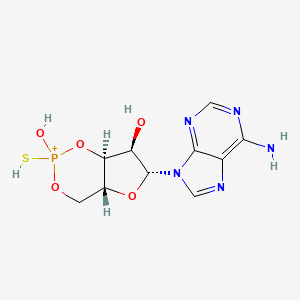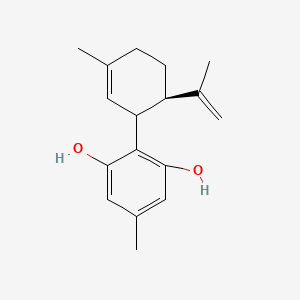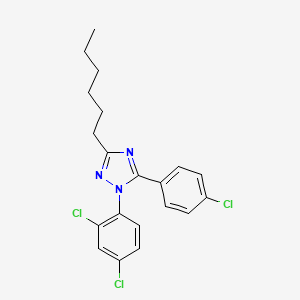
Bénétonide de triamcinolone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Triamcinolone benetonide has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Triamcinolone benetonide is a synthetic glucocorticoid corticosteroid . Its primary targets are the glucocorticoid receptors, which play a crucial role in regulating the immune response and inflammation .
Mode of Action
Triamcinolone benetonide interacts with its targets by binding to the glucocorticoid receptors. This binding inhibits phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevent the formation of arachidonic acid . This leads to a decrease in the expression of cyclooxygenase and lipoxygenase, inhibiting the synthesis of prostaglandins and leukotrienes .
Biochemical Pathways
The binding of triamcinolone benetonide to the glucocorticoid receptors affects several biochemical pathways. It inhibits the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .
Pharmacokinetics
The pharmacokinetics of triamcinolone benetonide involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of over 90% . It is metabolized in the liver and excreted in urine (75%) and feces (25%) . The onset of action can be from two hours up to one or two days after application, and the drug can act much longer than its elimination half-life would suggest .
Result of Action
The result of triamcinolone benetonide’s action is a decrease in inflammation and immune system activity . This makes it effective in treating various inflammatory conditions in the body, from allergic rhinitis to acute exacerbations of multiple sclerosis . It can also be used as a one-time adjunct treatment of osteoarthritic knee pain .
Analyse Biochimique
Biochemical Properties
Triamcinolone Benetonide interacts with various enzymes and proteins in the body. It binds to the glucocorticoid receptor, a type of nuclear receptor, which then translocates into the nucleus and binds to glucocorticoid response elements in the DNA, leading to changes in gene expression .
Cellular Effects
Triamcinolone Benetonide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can suppress the immune response by reducing the activity of the immune system, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of Triamcinolone Benetonide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the glucocorticoid receptor, leading to a conformational change that allows it to translocate into the nucleus and bind to specific DNA sequences, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Triamcinolone Benetonide can change over time in laboratory settings. It is stable under normal conditions, but can degrade over time. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Triamcinolone Benetonide can vary with different dosages in animal models. At low doses, it can reduce inflammation and immune response, while at high doses, it can cause side effects such as immune suppression .
Metabolic Pathways
Triamcinolone Benetonide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it can affect the metabolism of carbohydrates, proteins, and lipids .
Transport and Distribution
Triamcinolone Benetonide is transported and distributed within cells and tissues. It can bind to transporters or binding proteins, and can affect its localization or accumulation. For instance, it can be transported into the nucleus where it exerts its effects .
Subcellular Localization
The subcellular localization of Triamcinolone Benetonide is primarily in the cytoplasm, where it binds to the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it can bind to specific DNA sequences and affect gene expression .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le benétonide de triamcinolone est synthétisé par une série de réactions chimiques impliquant l'acétonide de triamcinolone et le benzoyl-β-aminoisobutyrate. La synthèse implique généralement l'estérification de l'acétonide de triamcinolone avec la N-benzoyl-2-méthyl-β-alanine .
Méthodes de production industrielle
La production industrielle du benétonide de triamcinolone implique l'utilisation de divers solvants et réactifs pour garantir la pureté et la stabilité du composé. Le processus comprend des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le benétonide de triamcinolone subit plusieurs types de réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que le borohydrure de sodium et divers acides et bases pour les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
Applications de la recherche scientifique
Le benétonide de triamcinolone a une large gamme d'applications de recherche scientifique, notamment :
Biologie : Étudié pour ses effets sur les processus cellulaires et l'expression génique.
Industrie : Employé dans la formulation de produits pharmaceutiques, y compris les crèmes, les pommades et les injections.
Mécanisme d'action
Le benétonide de triamcinolone exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Cette liaison conduit à l'activation des gènes anti-inflammatoires et à la suppression des gènes pro-inflammatoires. Le composé inhibe la libération de médiateurs inflammatoires tels que les cytokines, les prostaglandines et les leucotriènes, réduisant ainsi l'inflammation et les réponses immunitaires .
Comparaison Avec Des Composés Similaires
Composés similaires
Acétonide de triamcinolone : Un autre glucocorticoïde synthétique aux propriétés anti-inflammatoires similaires.
Dexaméthasone : Un glucocorticoïde synthétique puissant utilisé dans diverses affections inflammatoires et auto-immunes.
Prednisolone : Un glucocorticoïde synthétique utilisé pour traiter un large éventail de maladies inflammatoires et auto-immunes.
Unicité
Le benétonide de triamcinolone est unique en raison de son estérification spécifique avec la N-benzoyl-2-méthyl-β-alanine, ce qui améliore sa stabilité et sa biodisponibilité par rapport aux autres glucocorticoïdes .
Propriétés
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-benzamido-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42FNO8/c1-20(18-37-29(41)21-9-7-6-8-10-21)30(42)43-19-27(40)35-28(44-31(2,3)45-35)16-25-24-12-11-22-15-23(38)13-14-32(22,4)34(24,36)26(39)17-33(25,35)5/h6-10,13-15,20,24-26,28,39H,11-12,16-19H2,1-5H3,(H,37,41)/t20?,24-,25-,26-,28+,32-,33-,34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYPYYARYIIWJZ-CYEPYHPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)C23C(CC4C2(CC(C5(C4CCC6=CC(=O)C=CC65C)F)O)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)[C@@]23[C@@H](C[C@@H]4[C@@]2(C[C@@H]([C@]5([C@H]4CCC6=CC(=O)C=C[C@@]65C)F)O)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42FNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026586 | |
| Record name | Triamcinolone benetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31002-79-6 | |
| Record name | Triamcinolone benetonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31002-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triamcinolone benetonide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triamcinolone benetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triamcinolone benetonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAMCINOLONE BENETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DXL8A82MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


